molecular formula C4H3NO3 B1590943 Oxazole-4-carboxylic acid CAS No. 23012-13-7

Oxazole-4-carboxylic acid

Cat. No. B1590943
CAS RN: 23012-13-7
M. Wt: 113.07 g/mol
InChI Key: JBCFJMYPJJWIRG-UHFFFAOYSA-N
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Description

Oxazole-4-carboxylic acid, also known as 4-Oxazolecarboxylic acid or 4-Carboxyoxazole, is a chemical compound with the empirical formula C4H3NO3 . It has a molecular weight of 113.07 . The structure of Oxazole-4-carboxylic acid includes a five-membered ring containing one oxygen atom and one nitrogen atom .


Synthesis Analysis

The synthesis of oxazoles, including Oxazole-4-carboxylic acid, involves various methods. One method involves the use of carboxylic acids, amino acids, and boronic acids in a one-pot oxazole synthesis with a subsequent Ni-catalyzed Suzuki–Miyaura coupling . Another method involves a direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition strategy, employing carboxylic acids as starting materials .


Molecular Structure Analysis

The molecular structure of Oxazole-4-carboxylic acid consists of a five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3 . The structure is planar and aromatic, contributing to the stability of the compound .


Chemical Reactions Analysis

The reactivity of positions in the oxazole ring follows the order C4 > C5 > C2 . Electrophiles can easily attack when electron-releasing substituents are present in the ring .


Physical And Chemical Properties Analysis

Oxazole-4-carboxylic acid is a solid substance with a melting point of 138-142 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Macrolides

Oxazole-4-carboxylic acid derivatives are instrumental in the synthesis of macrolides. For example, oxazoles can serve as masked forms of activated carboxylic acids, useful in synthesizing compounds like recifeiolide and curvularin. The process involves photooxygenation of oxazoles to form triamides, which are then selectively attacked at the acyl carbonyl, derived from the oxazole position (Wasserman et al., 1981).

Fluorescent Probes

Oxazole-4-carboxylates have potential applications as fluorescent probes. They exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for use in various solvents. This property is particularly useful when the oxazole is linked to peptide chains, where it maintains good fluorescence levels (Ferreira et al., 2010).

Inhibitory Activity on Blood Platelet Aggregation

Methyl 5-substituted oxazole-4-carboxylates, synthesized through various chemical reactions, have shown inhibitory activity on blood platelet aggregation. Some compounds within this group have comparable activity to aspirin, with 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide being particularly active (Ozaki et al., 1983).

Synthesis of Functionalised Oxazoles

Functionalised oxazoles, such as 4-aminooxazoles, can be synthesized using oxazole-4-carboxylic acid derivatives. This process involves an intermolecular reaction between an ynamide and an N-acylpyridinium N-aminide, catalyzed by gold. These oxazoles are valuable in creating bioactive materials and complex molecules with substantial structural variation (Gillie et al., 2016).

Synthesis from Aldehydes

Oxazole-4-carboxylates can also be synthesized directly from aldehydes. This method is advantageous as it doesn't require intermediate purification and is generally milder than traditional methods starting from carboxylic acids (Graham, 2010).

Stability and Reactivity Studies

Research on oxazole-4-carboxylic acid derivatives includes studying their stability and reactivity, particularly in reaction with singlet oxygen. These studies are essential for understanding the physicochemical properties of oxazoles and their reactions in various chemical environments (Zeinali et al., 2020).

Safety And Hazards

Oxazole-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO3/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCFJMYPJJWIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558427
Record name 1,3-Oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-4-carboxylic acid

CAS RN

23012-13-7
Record name 4-Oxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23012-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Oxazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Oxazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
312
Citations
Y OZAKI, S MAEDA, T IWASAKI… - Chemical and …, 1983 - jstage.jst.go.jp
… N-alkyl-oxazole-4-carb0xamides were prepared through the oxazole-4-carboxylic acid chloride. Furthermore. 2—substituted oxazoles were synthesized by cyclization of N—acyl—ac—…
Number of citations: 25 www.jstage.jst.go.jp
JW Cornforth, E Cookson - Journal of the Chemical Society (Resumed …, 1952 - pubs.rsc.org
… As 4-amino-oxazole derivatives were unknown, the Curtius degradation of 2-phenyloxazole-4-carboxylic acid was studied. The acid chloride, azide, and isocyanate were prepared by …
Number of citations: 13 pubs.rsc.org
VM Tormyshev, TV Mikhalina… - Russian journal of …, 2006 - Springer
… 5-diones, gives 5-substituted oxazole4-carboxylic acid esters. The procedure is applicable to … 5-Substituted oxazole-4-carboxylic acid esters (,) are valuable intermediate products which …
Number of citations: 5 link.springer.com
B Matio Kemkuignou, L Treiber, H Zeng, H Schrey… - Molecules, 2020 - mdpi.com
… In the present work, four previously undescribed oxazole-4-carboxylic acid derivatives (1–4) together with two known macrocidins (5–6) were isolated from the liquid culture of Phoma …
Number of citations: 15 www.mdpi.com
BM Kemkuignou, L Treiber, H Zeng, H Schrey… - Molecules, 2020 - ncbi.nlm.nih.gov
… In the present work, four previously undescribed oxazole-4-carboxylic acid derivatives (1–4) together with two known macrocidins (5–6) were isolated from the liquid culture of Phoma …
Number of citations: 14 www.ncbi.nlm.nih.gov
K Okumura, A Ito, H Saito, Y Nakamura… - Bulletin of the Chemical …, 1996 - journal.csj.jp
… Furthermore, to synthesize the desired N-terminal dehydrodipeptide, preparation of N-Boc-N,O-isopropylideneL-Thr-2-[(Z)-1-amino-1-propen-1-yl]oxazole-4-carboxylic acid (17), the left …
Number of citations: 12 www.journal.csj.jp
SG Pil'o, VM Prokopenko, VS Brovarets… - Russian Journal of …, 2010 - Springer
… are derivatives of oxazole-4-carboxylic acid, which exhibit … preparation of oxazole-4-carboxylic acid derivatives should be … 5-sulfanyl-1,3-oxazole-4-carboxylic acid derivatives III–XIII (…
Number of citations: 4 link.springer.com
VM Prokopenko, SG Pil'o, AN Vasilenko… - Russian Journal of …, 2010 - Springer
… Among the functionally substituted oxazoles the derivatives of 1,3-oxazole-4-carboxylic acid … The goal of the present work was to synthesize the derivatives of oxazole-4-carboxylic acid …
Number of citations: 5 link.springer.com
MS Baranov, KA Lukyanov, PE Ivashkin… - Synthetic …, 2013 - Taylor & Francis
… synthesize a halogenated analog of green fluorescent protein (GFP) chromophore, we discovered a simple and efficient synthetic strategy to the derivatives of oxazole-4-carboxylic acid …
Number of citations: 9 www.tandfonline.com
H Inami, T Mizutani, J Watanabe, H Hayashida… - Bioorganic & Medicinal …, 2023 - Elsevier
… 4-Fluorobenzoic acid (35a) and 1-methyl-6-oxo-1,6-dihydrpyridin-3-carboxylic acid (35b) were converted to 2-substituted 1,3-oxazole-4-carboxylic acid derivatives 38a and 38b in a …
Number of citations: 3 www.sciencedirect.com

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